molecular formula C12H16ClNO B1432078 1,2-Dihydrospiro[indole-3,4'-oxane] hydrochloride CAS No. 1803581-30-7

1,2-Dihydrospiro[indole-3,4'-oxane] hydrochloride

Cat. No.: B1432078
CAS No.: 1803581-30-7
M. Wt: 225.71 g/mol
InChI Key: LZHOPFJQMLGBCB-UHFFFAOYSA-N
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Description

1,2-Dihydrospiro[indole-3,4’-oxane] hydrochloride is a chemical compound with the molecular formula C12H16ClNO and a molecular weight of 225.72 g/mol It is a spirocyclic compound, meaning it contains a spiro-connected ring system, which is a bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydrospiro[indole-3,4’-oxane] hydrochloride typically involves the reaction of indole derivatives with oxirane compounds under acidic conditions. The reaction proceeds through the formation of a spiro intermediate, which is then converted to the hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydrospiro[indole-3,4’-oxane] hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, oxindoles, and other spirocyclic compounds. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

1,2-Dihydrospiro[indole-3,4’-oxane] hydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2-Dihydrospiro[indole-3,4’-oxane] hydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dihydrospiro[indole-3,4’-oxane] hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

spiro[1,2-dihydroindole-3,4'-oxane];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-2-4-11-10(3-1)12(9-13-11)5-7-14-8-6-12;/h1-4,13H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHOPFJQMLGBCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC3=CC=CC=C23.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803581-30-7
Record name Spiro[3H-indole-3,4′-[4H]pyran], 1,2,2′,3′,5′,6′-hexahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803581-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2-Dihydrospiro[indole-3,4'-oxane] hydrochloride
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1,2-Dihydrospiro[indole-3,4'-oxane] hydrochloride
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